methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring:
- A methyl benzoate core.
- A sulfanyl acetamido linker connecting the benzoate to a fused thiazolo[4,5-d]pyrimidin ring.
- A 1,2,3,4-tetrahydroisoquinoline substituent on the thiazolo-pyrimidine system.
While direct pharmacological data for this compound are absent in the provided evidence, its structural complexity aligns with compounds studied for antimicrobial, anticancer, or CNS-targeting applications .
Properties
IUPAC Name |
methyl 4-[[2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-32-23(31)16-6-8-18(9-7-16)27-19(30)13-33-22-20-21(25-14-26-22)28-24(34-20)29-11-10-15-4-2-3-5-17(15)12-29/h2-9,14H,10-13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIJRXENJHHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic synthesis. The key steps include the formation of the tetrahydroisoquinoline core, the construction of the thiazolopyrimidine ring, and the final coupling to the benzoate moiety.
Formation of Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Construction of Thiazolopyrimidine Ring: This involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The thiazolopyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using alkoxides or amines under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Reduced thiazolopyrimidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurodegenerative diseases and microbial infections.
Pathways: The compound could modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
Benzoate Derivatives
The methyl benzoate core is structurally analogous to ethyl 4-substituted benzoates (e.g., I-6230, I-6373) reported in Molecules (2011) . Key differences include:
| Compound | Ester Group | Substituent Type | Heterocycle Attached |
|---|---|---|---|
| Target Compound | Methyl | Sulfanyl acetamido linker | Thiazolo[4,5-d]pyrimidin |
| I-6373 (Ethyl benzoate) | Ethyl | Phenethylthio linker | 3-Methylisoxazole |
| I-6230 (Ethyl benzoate) | Ethyl | Phenethylamino linker | Pyridazine |
Key Insight: The methyl/ethyl ester distinction may influence metabolic stability, while the sulfanyl acetamido linker in the target compound could enhance solubility compared to phenethylthio/amino groups .
Thiazolo-Pyrimidin Systems
The fused thiazolo[4,5-d]pyrimidin ring is distinct from simpler thiazole or oxadiazole systems in Arab J Chem (2020) . For example, compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides lack the fused pyrimidin ring but share sulfur-mediated conjugation, which is critical for electronic properties and binding interactions .
Tetrahydroisoquinoline vs. Other Nitrogen Heterocycles
The tetrahydroisoquinoline group differentiates the target compound from analogs with pyridazine (I-6230) or isoxazole (I-6373) substituents . Tetrahydroisoquinoline’s rigid, bicyclic structure may improve binding affinity to targets like opioid or adrenergic receptors compared to monocyclic heteroaromatics.
Biological Activity
Methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds containing tetrahydroisoquinoline and thiazole moieties exhibit significant antitumor properties. For instance, tetrahydroisoquinoline derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways . The specific compound in focus may leverage similar pathways given its structural components.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. They can modulate neurotransmitter systems and exhibit anti-inflammatory properties that could be beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's disease. Studies have demonstrated that these compounds can protect neuronal cells from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes .
Antimicrobial Properties
Preliminary studies suggest that thiazole derivatives possess antimicrobial properties. This compound may exhibit similar activities due to the thiazole component in its structure. Research has shown that thiazoles can inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme functions critical for bacterial survival .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
- Modulation of Signaling Pathways : By interacting with key signaling pathways (e.g., apoptosis-related pathways), it can induce cell death in cancerous cells while protecting healthy neurons.
- Antioxidant Activity : The presence of functional groups capable of scavenging free radicals contributes to its neuroprotective effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
| Study | Findings |
|---|---|
| Kotake et al. (1995) | Demonstrated the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of Parkinson's disease. |
| Antkiewicz-Michaluk et al. (2014) | Reported on the antitumor properties of thiazole derivatives and their potential mechanisms involving apoptosis induction. |
| Storch et al. (2002) | Found that certain tetrahydroisoquinoline compounds could enhance antioxidant enzyme activity in neuronal cells. |
These findings suggest that this compound may share similar beneficial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
